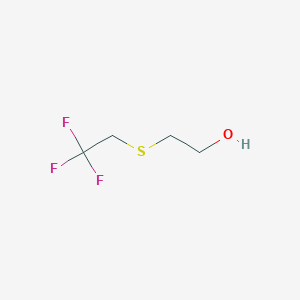

2-((2,2,2-Trifluoroethyl)thio)ethanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "2-((2,2,2-Trifluoroethyl)thio)ethanol" is not directly mentioned in the provided papers, but we can infer its properties and relevance from the studies on closely related compounds. The papers discuss various aspects of 2,2,2-trifluoroethanol (TFE) and its interactions in different chemical environments. TFE is known for its unique hydrophobic properties due to the trifluoromethyl group, which influences the hydrogen bond network in aqueous mixtures and affects the behavior of alcohol-water interactions . The studies also explore the synthesis and properties of related trifluoroethyl-containing compounds, which can provide insights into the behavior of "2-((2,2,2-Trifluoroethyl)thio)ethanol" .

Synthesis Analysis

The synthesis of related trifluoroethyl compounds involves various strategies, such as the solvent-switched hydroxylation and oxygenation of α-difluoro(thio)methylated carbanions with molecular oxygen , and the ethanolysis of perfluoro-(2-methyl-2H-azirine) . These methods demonstrate the reactivity of trifluoroethyl groups in different chemical contexts, which could be applicable to the synthesis of "2-((2,2,2-Trifluoroethyl)thio)ethanol".

Molecular Structure Analysis

The molecular structure of TFE and its derivatives has been studied using techniques like X-ray crystallography . The presence of the trifluoromethyl group significantly affects the molecular packing and hydrogen bonding patterns, which would also be relevant for understanding the structure of "2-((2,2,2-Trifluoroethyl)thio)ethanol".

Chemical Reactions Analysis

The reactivity of trifluoroethyl-containing compounds in various chemical reactions has been documented. For instance, the controlled synthesis of α-difluoro(thio)methylated alcohols and ketones , and the lipase-catalyzed optical resolution of trifluoro-1-(naphthyl)ethanols , indicate the potential for "2-((2,2,2-Trifluoroethyl)thio)ethanol" to participate in similar reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of TFE and its mixtures with ethanol have been extensively studied. The peculiar phase behavior of these mixtures is attributed to the balance between weak dispersion forces and preferential hydrogen bonding . The introduction of the trifluoromethyl group alters the hydrogen bonding network, which would also be an important consideration for "2-((2,2,2-Trifluoroethyl)thio)ethanol" .

Scientific Research Applications

Renewable Energy Sources

Ethanol, particularly bio-ethanol, is recognized for its potential as a renewable energy carrier, primarily produced from biomass fermentation. The reforming of bio-ethanol into hydrogen represents a promising method for sustainable hydrogen production. This process underscores the crucial role of catalysts and operating conditions in enhancing hydrogen yield from renewable resources, highlighting the significance of specific catalyst supports and preparation methods for optimal activity and stability (Ni, Leung, & Leung, 2007).

Environmental Impact and Sustainability

The environmental impact of ethanol and its blends, particularly concerning transportation fuels, has been extensively reviewed. Ethanol-diesel fuel blends, for example, have been examined for their potential to reduce particulate emissions in compression-ignition engines. The factors critical to the commercial use of these blends include blend properties, such as stability and viscosity, and the fuel's effect on engine performance and emissions. This area of research suggests the importance of developing additives to enhance blend properties and ensure fuel compatibility with engines (Hansen, Zhang, & Lyne, 2005).

Biochemical Conversion Processes

The biochemical conversion of syngas or waste gases to bioethanol is an emerging field that offers an alternative to traditional chemical techniques. Research demonstrates the ability of certain acetogens to convert syngas components (CO, CO2, and H2) into valuable multicarbon compounds, including ethanol. This process presents several advantages, such as high specificity and the absence of the need for a specific H2/CO ratio or costly metal catalysts. The challenge lies in the poor aqueous solubility of gaseous substrates, highlighting the need for further development in this area (Abubackar, Veiga, & Kennes, 2011).

Lignocellulosic Biomass for Ethanol Production

The hydrolysis of lignocellulosic materials for ethanol production has been reviewed, focusing on the challenges of low yield and high cost. Pretreatment methods to enhance hydrolysis efficiency and the optimization of enzymatic processes are critical for improving ethanol yield from lignocellulosic biomass. This research area emphasizes the potential of lignocellulosic materials as a sustainable source for ethanol production, with a significant focus on technological advancements and process optimization (Sun & Cheng, 2002).

Safety And Hazards

properties

IUPAC Name |

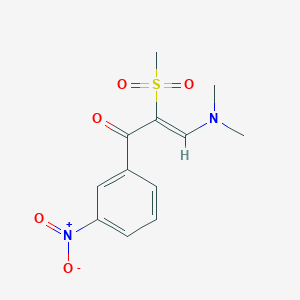

2-(2,2,2-trifluoroethylsulfanyl)ethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7F3OS/c5-4(6,7)3-9-2-1-8/h8H,1-3H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIUJIEYRSACWDN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CSCC(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7F3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((2,2,2-Trifluoroethyl)thio)ethanol | |

CAS RN |

5187-61-1 |

Source

|

| Record name | 2-[(2,2,2-trifluoroethyl)sulfanyl]ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(3-chlorobenzyl)thio]-7-(3-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2539844.png)

![(E)-3-(7-chloro-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-8-yl)-1-cyclopropylprop-2-en-1-one](/img/structure/B2539845.png)

![2-[1-Methyl-2,4-dioxo-8-(4-phenoxyphenyl)-1,3,5-trihydroimidazolidino[1,2-h]pu rin-3-yl]acetic acid](/img/structure/B2539846.png)

![4-{[2-(2-fluorophenoxy)acetamido]methyl}-N,N-dimethylpiperidine-1-carboxamide](/img/structure/B2539847.png)

![5-[(Morpholin-4-yl)methyl]-2-oxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B2539853.png)

![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(4-(thiophen-2-yl)phenyl)methanone](/img/structure/B2539860.png)